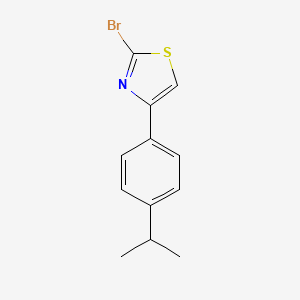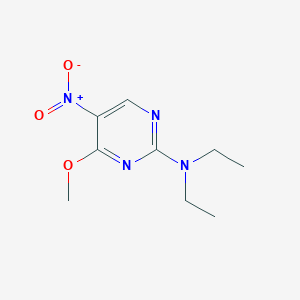![molecular formula C17H26O B12606198 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol CAS No. 917612-01-2](/img/structure/B12606198.png)
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol is a chemical compound known for its unique structure and properties It is an organic molecule that features a hept-4-en-1-ol backbone with a methyl group at the 4th position and a 3-(propan-2-yl)phenyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable hept-4-en-1-ol precursor with a 3-(propan-2-yl)phenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hept-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-one.
Reduction: Formation of 4-Methyl-7-[3-(propan-2-yl)phenyl]heptan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
Uniqueness
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol is unique due to its specific structural features, such as the presence of both a hept-4-en-1-ol backbone and a 3-(propan-2-yl)phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
917612-01-2 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-methyl-7-(3-propan-2-ylphenyl)hept-4-en-1-ol |
InChI |
InChI=1S/C17H26O/c1-14(2)17-11-5-10-16(13-17)9-4-7-15(3)8-6-12-18/h5,7,10-11,13-14,18H,4,6,8-9,12H2,1-3H3 |
InChI Key |
YGWSOEQNCLJERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCC=C(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde](/img/structure/B12606117.png)
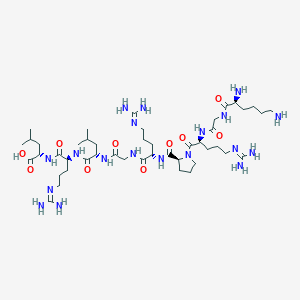
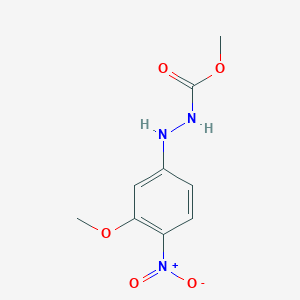
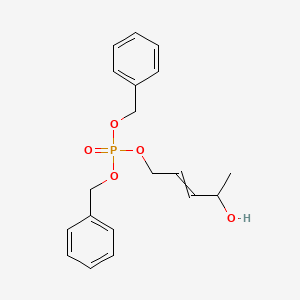

![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)
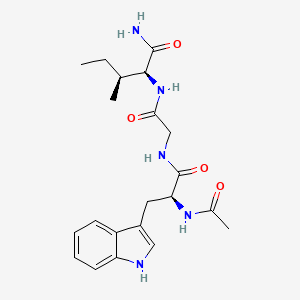
![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)
